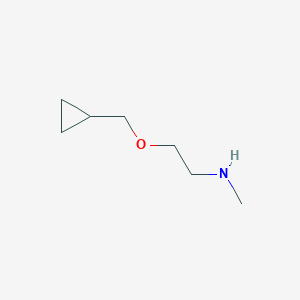

(4-碘-3,5-二甲基-1H-吡唑-1-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can offer insights into the chemical behavior and properties that might be expected for the compound . The first paper describes the synthesis of a series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, which are structurally related to pyrazole derivatives . The second paper discusses the synthesis of (2-phenyl-4H-benzopyrimodo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives, another class of compounds featuring the acetonitrile group .

Synthesis Analysis

The synthesis of related pyrazole derivatives is described in the first paper, where a one-pot, four-component condensation reaction is utilized . This method involves aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide (TsCH2NC), and 5-amino-1H-pyrazole-4-carbonitrile, catalyzed by p-toluenesulfonic acid at room temperature in acetonitrile solvent. Although the exact synthesis of "(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile" is not detailed, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, such as those mentioned in the first paper, typically includes a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms . The presence of substituents like iodine and methyl groups would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

While the specific chemical reactions of "(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile" are not discussed, the papers provide examples of reactions involving similar compounds. The first paper indicates that the synthesized pyrazole derivatives could be obtained through condensation reactions . The presence of the acetonitrile group in these molecules suggests a potential for further functionalization or participation in nucleophilic addition reactions due to the cyano group's electrophilic character.

Physical and Chemical Properties Analysis

The physical and chemical properties of "(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile" can be inferred from the properties of similar compounds described in the papers. The pyrazole derivatives mentioned in the first paper are likely to have moderate to high stability and could be obtained in moderate to high yields . The presence of the iodine atom would increase the molecular weight and could affect the compound's boiling and melting points. The acetonitrile group would contribute to the compound's polarity and could enhance its solubility in organic solvents.

科学研究应用

金属配合物的合成与表征

已经对使用 3,5-二甲基吡唑杂化配体合成和表征金属大环钯(II)配合物进行了研究。这些配体与钯反应时,会根据所用溶剂形成单体螯合配合物或双核化合物。研究包括单晶 X 射线衍射方法和 NMR 研究,以表征溶液中的这些物质,突出了此类配体在形成复杂结构方面的多功能性 (Guerrero 等人,2008)。

吡唑中甲基的官能化

另一个应用涉及 3,5-二甲基-1H-吡唑中一个甲基的选择性官能化。这为具有配位取代基的唑类创造了新的合成途径,扩展了这些化合物在各种化学合成中的用途 (Lammers 等人,1995)。

金属离子的液-液萃取

吡唑配体已用于从水溶液中液-液萃取金属离子。研究表明,这些化合物对铁和镉等某些金属具有很高的萃取亲和力,表明它们在纯化和萃取过程中的潜力 (Lamsayah 等人,2015)。

抗真菌和抗菌活性

已经合成了一系列含有吡唑部分的吡唑基化合物并对其抗真菌和抗菌活性进行了测试。发现这些化合物特异性地充当抗真菌剂,表明它们在开发新的抗真菌治疗中的潜力 (Abrigach 等人,2016)。

作用机制

It’s worth noting that this compound contains a pyrazole ring, which is a common structure in many biologically active compounds . Pyrazole derivatives have been reported to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

属性

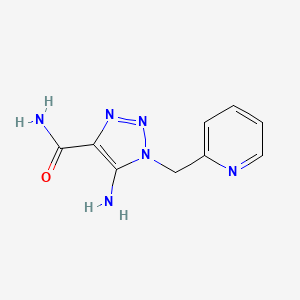

IUPAC Name |

2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJVLJHOVDLWGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC#N)C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)

![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)

![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)